![molecular formula C14H14N4O4 B2895235 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170281-71-6](/img/structure/B2895235.png)
5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . For instance, chalcones can undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .
Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are characterized by positive electrostatic potential over hydrogen atoms in N-CH3 and N-CH2 groups, whereas negative electrostatic potential is scattered over all of the oxygen atoms contained in the molecule .
Chemical Reactions Analysis
The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been studied .
Applications De Recherche Scientifique
Synthetic Methodologies
A significant aspect of research on compounds like 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves the development of efficient synthetic methodologies. For instance, the catalyst-free one-pot three-component synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions showcases a method for creating a new series of functionalized compounds featuring high atom economy and excellent yields without the need for catalysts (Brahmachari & Nayek, 2017).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of pyrimidine derivatives, highlighting their potential as pharmaceutical agents. Research into the synthesis and antimicrobial studies of pyrimidine pyrazole heterocycles, for example, has led to the identification of compounds with significant activity against bacteria and fungi. Among these, specific compounds have been found to possess antibacterial activity with MIC values indicating potent efficacy against strains like S. aureus and B. cereus (Kumar et al., 2014).
Biological Interactions
The interaction of pyrimidine derivatives with biological molecules is another area of interest. The synthesis and investigation of pyrimido[4,5-d]pyrimidine derivatives for their antibacterial, antioxidant, DNA-binding, and voltammetric characteristics exemplify this. Compounds in this class have shown potent activity against bacterial strains and demonstrated significant DNA binding properties, which could be leveraged for therapeutic purposes (Santosh et al., 2019).
Mécanisme D'action
Target of Action
AKOS024268049, also known as 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione or F5685-0084, primarily targets the Angiotensin II Receptor Type 1 (AT1) . The AT1 receptor is found on blood vessels and other tissues, such as the heart .
Mode of Action
AKOS024268049 acts as a receptor antagonist that blocks the AT1 receptors . This blocking action prevents the binding of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone . By blocking these receptors, AKOS024268049 inhibits the contraction of vascular smooth muscle and the subsequent increase in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024268049 is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptors, AKOS024268049 inhibits the effects of angiotensin II, leading to vasodilation, reduced secretion of aldosterone, and decreased blood volume . This results in a decrease in arterial pressure and a reduction in the workload on the heart .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of AKOS024268049’s action primarily involve the dilation of arteries and veins , thereby reducing arterial pressure and the preload and afterload on the heart . It also downregulates sympathetic adrenergic activity and decreases blood volume .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS024268049. These factors can include the patient’s age, sex, genetic makeup, renal function, and individual physiology . For example, the half-life of some drugs may be remarkably long in older people, affecting the drug’s efficacy and potential side effects
Orientations Futures
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-4-3-5-8(19)6-7/h3-6,10,19H,1-2H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDNMBHQZROSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

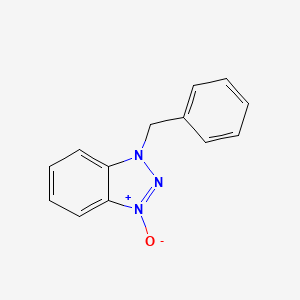


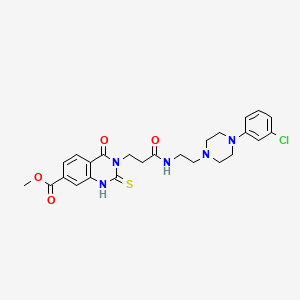

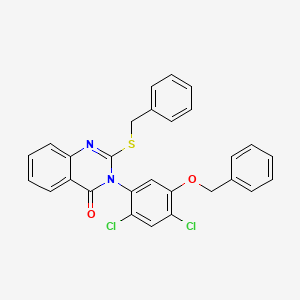
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

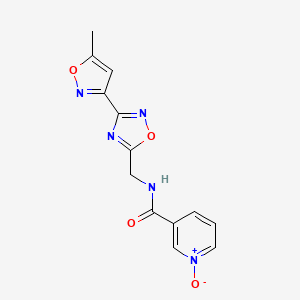
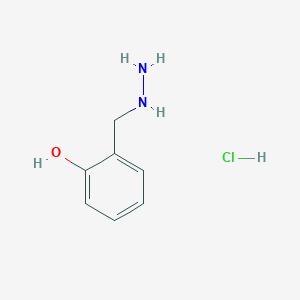



![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)